[2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl][4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone
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Overview
Description
[2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl][4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone is a complex organic compound with a unique structure that combines a cyclopropyl group, a thiazole ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl][4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone involves multiple steps. One common approach is to start with the cyclopropyl precursor, which is then functionalized to introduce the thiazole and piperazine groups. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various solvents, including dichloromethane and tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
[2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl][4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. It has shown promise in binding to specific receptors and enzymes, making it a candidate for drug development .
Medicine
In medicine, [2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl][4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties .
Industry
In the industrial sector, the compound is used in the development of new materials with unique properties, such as enhanced thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of [2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl][4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropanecarboxylic acid derivatives
- Thiazole-containing compounds
- Piperazine derivatives
Uniqueness
What sets [2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl][4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone apart is its combination of structural features from these different classes of compounds. This unique structure allows it to exhibit a wide range of chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C23H29N3OS |
---|---|
Molecular Weight |
395.6 g/mol |
IUPAC Name |
[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H29N3OS/c1-16(2)14-18-20(23(18,3)4)21(27)25-10-12-26(13-11-25)22-24-19(15-28-22)17-8-6-5-7-9-17/h5-9,14-15,18,20H,10-13H2,1-4H3 |
InChI Key |
ODVRQBMHIDGPLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)N2CCN(CC2)C3=NC(=CS3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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